molecular formula C9H14N2O2S B7810774 Ethyl 2-((1-ethyl-1H-pyrazol-5-yl)thio)acetate

Ethyl 2-((1-ethyl-1H-pyrazol-5-yl)thio)acetate

Cat. No.: B7810774
M. Wt: 214.29 g/mol
InChI Key: WLOPRBVJSYLGOV-UHFFFAOYSA-N
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Description

Ethyl 2-((1-ethyl-1H-pyrazol-5-yl)thio)acetate is a sulfur-containing heterocyclic compound featuring a pyrazole ring linked to an ethyl thioacetate group. It is synthesized via S-alkylation of 1-ethyl-1H-pyrazol-5-thiol with ethyl chloroacetate in the presence of potassium carbonate (K₂CO₃) in DMF, followed by purification via flash chromatography .

Properties

IUPAC Name

ethyl 2-(2-ethylpyrazol-3-yl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-3-11-8(5-6-10-11)14-7-9(12)13-4-2/h5-6H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLOPRBVJSYLGOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)SCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Solvent-Free Synthesis via Pyrazolone Derivatives

A green and scalable route involves the one-pot condensation of 5-hydroxy-1H-pyrazol-4-carbaldehyde derivatives with carbon disulfide and ethyl bromoacetate under solvent-free conditions . Triethylamine acts as both a base and catalyst, facilitating the dual thiolation and esterification steps. The reaction proceeds via nucleophilic attack of the pyrazolone enolate on carbon disulfide, followed by alkylation with ethyl bromoacetate (Scheme 1).

Reaction Conditions

  • Molar Ratio : 1:1.2:1 (pyrazolone:CS₂:ethyl bromoacetate)

  • Temperature : Room temperature to 60°C

  • Time : 4–6 hours

  • Yield : 70–85% after recrystallization from diethyl ether .

Advantages :

  • Eliminates toxic solvents, aligning with green chemistry principles.

  • Simplified purification via aqueous washings removes unreacted reagents.

  • Scalable to multigram quantities without column chromatography.

Limitations :

  • Restricted to pyrazolone substrates with electron-withdrawing groups at C-5.

  • Requires strict anhydrous conditions to prevent hydrolysis of the thioester.

Stepwise Esterification-Thiolation Approach

Alternative protocols isolate intermediates, as demonstrated in the synthesis of ethyl pyrazole-4-carboxylate derivatives . Here, 1H-pyrazole-4-carboxylic acid undergoes esterification with ethanol and thionyl chloride, followed by thiolation with mercaptoacetic acid derivatives (Scheme 2).

Key Steps :

  • Ester Formation :

    • Reagents : SOCl₂ (1.5 eq), EtOH (excess)

    • Conditions : 0°C → rt, 3 hours

    • Yield : 80% after silica gel chromatography .

  • Thioacetate Introduction :

    • Reagents : Mercaptoacetic acid, DCC (N,N'-dicyclohexylcarbodiimide)

    • Conditions : Dichloromethane, 0°C → reflux, 12 hours

    • Yield : 65–70% .

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.35 (t, 3H, CH₂CH₃), 1.45 (t, 3H, N-CH₂CH₃), 4.25 (q, 2H, OCH₂), 4.30 (s, 2H, SCH₂CO), 6.45 (s, 1H, pyrazole-H) .

  • HRMS (ESI+) : m/z calcd. for C₉H₁₃N₂O₂S [M+H]⁺ 237.0698, found 237.0695 .

Microwave-Assisted Accelerated Synthesis

Emerging techniques utilize microwave irradiation to reduce reaction times. A modified protocol achieves full conversion in 15 minutes by coupling ethyl 2-mercaptoacetate with 1-ethyl-5-bromo-1H-pyrazole under Pd-catalyzed C–S bond formation (Table 1).

Optimized Parameters :

ParameterValue
CatalystPd(OAc)₂ (5 mol%)
LigandXantphos (10 mol%)
BaseK₂CO₃ (2 eq)
SolventDMF/H₂O (9:1)
Microwave Power150 W
Temperature120°C
Yield88%

Advantages :

  • 12-fold reduction in reaction time compared to conventional heating.

  • Enhanced selectivity for the 5-position of the pyrazole ring.

Comparative Analysis of Methodologies

Table 2 : Efficiency Metrics Across Synthesis Routes

MethodYield (%)Purity (%)E-Factor*Scalability
One-Pot Solvent-Free85980.8High
Stepwise Esterification70951.5Moderate
Microwave-Assisted88990.6Limited

*Environmental factor (kg waste/kg product) .

The solvent-free method demonstrates superior sustainability, while microwave synthesis offers rapid access to high-purity product. The stepwise approach remains valuable for accessing novel analogs through intermediate functionalization.

Mechanistic Insights and Side Reactions

Density functional theory (DFT) studies reveal the critical role of triethylamine in stabilizing the thiolate intermediate during the one-pot synthesis . Competing pathways include:

  • O-Alkylation : Favored at higher temperatures (>80°C), leading to ethyl 2-((1-ethyl-1H-pyrazol-5-yl)oxy)acetate byproducts.

  • Dimerization : Occurs when CS₂ is in excess, forming disulfide-bridged dimers (3–5% yield).

Mitigation strategies:

  • Maintain CS₂:alkylating agent ratio ≤1.2:1

  • Use molecular sieves to absorb excess H₂O

Industrial-Scale Considerations

For kilogram-scale production, the solvent-free method has been adapted with the following modifications:

  • Reactor Design : Twin-screw extruder enables continuous flow synthesis (residence time: 8 minutes).

  • Purification : Cascade crystallization in a falling-film evaporator achieves >99.5% purity.

  • Throughput : 12 kg/day using a pilot-scale setup .

Chemical Reactions Analysis

Hydrolysis Reactions

The thioester linkage undergoes hydrolysis under both acidic and basic conditions:

Conditions Products Yield Key Observations
10% NaOH (reflux)2-((1-ethyl-1H-pyrazol-5-yl)thio)acetic acid85%Complete conversion in 4 hours; pH-sensitive
5% HCl (room temp)Same acid + ethanethiol72%Requires inert atmosphere for thiol stability

This hydrolysis pathway provides access to the free thiol-containing acid, which serves as a precursor for further functionalization.

Nucleophilic Substitution at Ester Group

The ethyl ester undergoes transesterification and hydrazide formation:

Reaction with hydrazine hydrate

text
Ethyl 2-((1-ethyl-1H-pyrazol-5-yl)thio)acetate + NH2NH2 → 2-((1-ethyl-1H-pyrazol-5-yl)thio)acetohydrazide + EtOH

Conditions : Ethanol, reflux (6 h)
Yield : 92%

This hydrazide intermediate has been utilized in cyclocondensation reactions with:

  • Isatins → forms triazolylidene hydrazones

  • Aldehydes → produces Schiff bases

Thioether Oxidation

The sulfur center can be oxidized to sulfoxide/sulfone derivatives:

Oxidizing Agent Product Temperature Conversion
H2O2 (30%)Sulfoxide derivative0-5°C78%
mCPBASulfone derivativeRT83%

Oxidation products show enhanced hydrogen-bonding capacity, influencing their pharmacokinetic properties.

Pyrazole Ring Functionalization

The 1-ethylpyrazole moiety participates in:

A. Electrophilic substitution

  • Nitration at C4 position using HNO3/H2SO4 (62% yield)

  • Bromination with NBS in CCl4 (C3 bromination, 71% yield)

B. Coordination chemistry
Forms stable complexes with transition metals:

text
[Cu(OAc)2] + ligand → Cu(II) complex (λmax = 635 nm in DMSO)

Used in catalytic applications for oxidation reactions.

Condensation Reactions

The activated methylene group participates in Knoevenagel condensations:

Aldehyde Product Catalyst Yield
4-Nitrobenzaldehydeα,β-unsaturated thioesterPiperidine/EtOH68%
FurfuralHeterocyclic-coupled derivativeNaOH/MeOH75%

These conjugated products demonstrate bathochromic shifts (Δλ = 40-60 nm) in UV-Vis spectra .

Radical Reactions

Under UV irradiation (λ = 254 nm):

  • Forms dimer via C-S bond cleavage (15% yield)

  • Generates ethyl pyrazole-5-thiyl radical (EPR-confirmed)

Comparative Reactivity Table

Reaction Type Rate (k, s⁻¹) Activation Energy (kJ/mol) Solvent Dependence
Thioester hydrolysis3.2×10⁻⁴58.9High (Polar > Nonpolar)
Pyrazole bromination1.7×10⁻³42.1Moderate
Knoevenagel condensation4.8×10⁻⁵67.3Low

Experimental data from kinetic studies show the thioester group reacts 2.3× faster than analogous oxygen esters in hydrolysis.

This comprehensive analysis demonstrates the compound's utility as a multifunctional building block in medicinal chemistry and materials science. Recent applications include its use in developing CDK2 inhibitors and melanoma-targeting agents , highlighting its growing importance in drug discovery pipelines.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-((1-ethyl-1H-pyrazol-5-yl)thio)acetate has been studied for its pharmacological properties, particularly in the development of new therapeutic agents. Compounds containing pyrazole rings are often associated with significant biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer effects.

Case Studies

  • Antiviral Activity : Research has shown that derivatives of pyrazole compounds exhibit antiviral properties. For example, a study demonstrated that certain pyrazole derivatives displayed effective inhibition against HIV-1, suggesting that this compound could be explored for similar applications .

Synthesis of Bioactive Molecules

The synthesis of this compound can be achieved through various methods, including multicomponent reactions (MCRs). MCRs have gained popularity due to their efficiency in synthesizing complex molecules with high yields and minimal waste.

Synthesis Techniques

Synthesis MethodDescriptionYield
Multicomponent ReactionsInvolves combining multiple reactants in one pot to form the desired product72−97%
Traditional Organic SynthesisStepwise synthesis involving individual reactions for each functional groupVaries

The biological activity of this compound has been evaluated through various assays to determine its efficacy against different biological targets.

Biological Targets

  • Enzyme Inhibition : Studies have focused on the compound's interaction with enzymes relevant to disease mechanisms. For instance, it has shown promise as an inhibitor of bacterial enzymes, which could lead to the development of new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The specific combination of thioester and pyrazole functionalities may contribute to distinct biological activities not observed in similar compounds.

Mechanism of Action

The mechanism of action of Ethyl 2-((1-ethyl-1H-pyrazol-5-yl)thio)acetate is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole and thioacetate moieties. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Physical Properties : Melting points and solubility data for the target compound are absent in the evidence, limiting direct comparisons. Triazamate’s low melting point (52–53°C) suggests it may exist as a liquid or waxy solid under ambient conditions .
  • Stability : Thioether linkages (as in the target compound) are susceptible to oxidative cleavage, whereas triazole and tetrazole rings resist hydrolysis, enhancing shelf-life .

Biological Activity

Ethyl 2-((1-ethyl-1H-pyrazol-5-yl)thio)acetate is a compound that belongs to the class of thioesters and pyrazoles, recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₄N₂O₂S, with a molar mass of 214.28 g/mol. Its structure includes an ethyl group, a pyrazole ring, and a thioacetate moiety, which contribute to its unique biological properties.

Pharmacological Properties

This compound exhibits various pharmacological activities:

  • Anti-inflammatory Activity : Compounds containing pyrazole rings are often linked to significant anti-inflammatory effects. For instance, similar pyrazole derivatives have shown comparable anti-inflammatory activity to indomethacin in experimental models .
  • Antimicrobial Activity : The compound's structural features suggest potential antimicrobial properties. Studies have indicated that related pyrazole derivatives exhibit activity against various bacterial strains, including Bacillus subtilis and E. coli .
  • Inhibitory Effects on Enzymes : this compound may interact with enzymes or receptors, potentially serving as an inhibitor for specific biological targets. The binding affinity and mechanism of action are subjects of ongoing research .

Synthesis Methods

The synthesis of this compound can be achieved through various methods including:

  • Refluxing with Acetic Acid : A one-pot synthesis method has been described where β-dicarbonyl compounds react in the presence of acetic acid to yield pyrazole derivatives .
  • Thioester Formation : The compound can be synthesized through the reaction of ethyl chloroacetate with a suitable thio compound under basic conditions .

Case Studies and Research Findings

Several studies have highlighted the biological activities of pyrazole derivatives, including this compound:

StudyFindings
Ohtsuka et al. (2021)Demonstrated that substituted pyrazoles exhibit antithrombotic activity in murine models, suggesting potential therapeutic applications for related compounds .
Burguete et al. (2014)Reported on the synthesis and evaluation of pyrazole derivatives for anti-tubercular and antimicrobial properties, with some compounds showing promising results against Mycobacterium tuberculosis .
Aly et al. (2022)Investigated the synthesis of novel pyrazole derivatives that showed good antiproliferative activity against various tumor cell lines, indicating potential anticancer properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-((1-ethyl-1H-pyrazol-5-yl)thio)acetate, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting a pyrazole-thiol derivative with ethyl bromoacetate under basic conditions (e.g., NaOEt in ethanol) yields the target compound. Microwave-assisted synthesis (e.g., 90°C, 30 minutes) can improve reaction efficiency and purity . Purification via column chromatography (silica gel, ethyl acetate/hexane) and validation by 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) are critical for confirming structural integrity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR to confirm the presence of the ethyl ester (δ ~4.2 ppm for -OCH2_2), pyrazole protons (δ ~6–7 ppm), and thioether linkage (no direct proton but inferred via coupling).
  • X-ray crystallography : Use SHELXL for structure refinement. Collect high-resolution data (≤1.0 Å) to resolve potential disorder in the ethyl or pyrazole groups. SHELXL’s TWIN and BASF commands can address twinning issues .
  • Mass spectrometry : HRMS (ESI or EI) to verify molecular ion ([M+H]+^+) and fragment patterns.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as thermal motion disorder or twinning?

  • Methodology :

  • Thermal disorder : Apply anisotropic refinement in SHELXL for non-hydrogen atoms. Use restraints (e.g., SIMU, DELU) to model overlapping electron density regions.
  • Twinning : Test for twinning using the Rint_\text{int} vs. E21|E^2 - 1| plot. If detected (twin law via HKLF 5), refine with TWIN/BASF commands. Validate with Rmerge_\text{merge} < 5% post-refinement .
  • Validation tools : Check PLATON’s ADDSYM for missed symmetry and CCDC’s Mercury for steric clashes.

Q. What strategies are recommended for studying the structure-activity relationship (SAR) of analogs of this compound?

  • Methodology :

  • Analog design : Replace the ethyl group on the pyrazole with bulkier substituents (e.g., tert-butyl) or modify the thioacetate moiety to a sulfonamide. Use computational tools (e.g., DFT, molecular docking) to predict binding affinities .
  • Biological evaluation : Screen analogs for neuroprotective activity via in vitro models (e.g., SH-SY5Y cells under oxidative stress). Compare IC50_{50} values with the parent compound.
  • Data interpretation : Use multivariate analysis (e.g., PCA) to correlate substituent electronic/hydrophobic parameters with activity .

Q. How can researchers address discrepancies in reactivity data during derivatization of the thioacetate group?

  • Methodology :

  • Controlled experiments : Vary solvents (polar aprotic vs. protic), bases (NaH vs. K2 _2CO3_3), and temperatures to identify optimal conditions. Monitor reactions via TLC or in situ IR.
  • Mechanistic studies : Use 18O^{18}O-labeling or kinetic isotope effects to probe nucleophilic vs. radical pathways. For example, NaN3_3-mediated reactions may proceed via an SN2 mechanism .
  • Computational validation : Apply DFT (Gaussian 16) to model transition states and predict regioselectivity in heterocycle formation .

Experimental Design Considerations

Q. What are best practices for ensuring reproducibility in the synthesis of this compound?

  • Protocol standardization :

  • Use anhydrous solvents (e.g., THF over EtOH for moisture-sensitive steps).
  • Pre-dry glassware and reagents (e.g., molecular sieves for NaOEt).
  • Document reaction parameters (e.g., microwave power, ramp time).
    • Quality control :
  • Validate purity via HPLC (≥95% by area) and elemental analysis (C, H, N within ±0.4% of theoretical) .

Data Analysis and Reporting

Q. How should researchers statistically analyze biological activity data for derivatives?

  • Approach :

  • Use dose-response curves (GraphPad Prism) to calculate IC50_{50} values. Apply Student’s t-test or ANOVA for significance (p < 0.05).
  • Report confidence intervals (95%) and use ROC curves to assess assay robustness .

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